GSK3008348: A Potent and Selective Modulator of the TGF-β Signaling Pathway
GSK3008348: A Potent and Selective Modulator of the TGF-β Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK3008348 is a novel, potent, and selective small molecule inhibitor of the αvβ6 integrin, a key activator of transforming growth factor-beta (TGF-β).[1][2] Developed as an inhaled therapeutic for idiopathic pulmonary fibrosis (IPF), GSK3008348 has demonstrated significant potential in preclinical models by effectively reducing TGF-β signaling to normal levels.[2][3] This document provides a comprehensive technical overview of GSK3008348, including its mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[4] Dysregulation of this pathway is a central driver in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] The αvβ6 integrin, which is significantly upregulated in IPF lung tissue, plays a pivotal role in the activation of latent TGF-β.[1][5] GSK3008348, an RGD-mimetic, has been specifically designed to target and inhibit the αvβ6 integrin, thereby preventing the release of active TGF-β and attenuating downstream pro-fibrotic signaling.[3]
Mechanism of Action
GSK3008348 functions as a high-affinity antagonist of the αvβ6 integrin.[6] By binding to αvβ6, it blocks the interaction with the latency-associated peptide (LAP) of the latent TGF-β complex. This prevents the conformational change required for the release and activation of mature TGF-β. Furthermore, studies in human lung epithelial cells have shown that GSK3008348 induces the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin, leading to a prolonged inhibition of TGF-β signaling.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GSK3008348 from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Cell Line | Reference |
| αvβ6 IC50 | 1.50 nM | - | [7] |
| αvβ1 IC50 | 2.83 nM | - | [7] |
| αvβ3 IC50 | 12.53 nM | - | [7] |
| αvβ5 IC50 | 4.00 nM | - | [7] |
| αvβ8 IC50 | 2.26 nM | - | [7] |
| αvβ6 pKi | 10.4 | - | [6] |
| αvβ6 pKi (low protein) | 11.0 | - | [6] |
| Cell Adhesion pIC50 | 8.4 | - | [6] |
| Receptor Internalization pEC50 | 9.8 | Primary Lung Epithelial Cells | [6] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Terminal Elimination Half-life (T½) | 7.95 - 10.2 hours | Human (Healthy Volunteers) | [1][8] |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Human (Healthy Volunteers) | [1][8] |
| Receptor Dissociation Half-life | ~9 hours | In vitro | [1] |
| Integrin Internalization Half-life (t½) | 2.6 ± 0.5 minutes | NHBE cells | [3] |
| Integrin Return to Cell Surface Half-life (t½) | 11.0 ± 1.9 hours | NHBE cells | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of GSK3008348 have been reported in the literature. Below are summaries of key methodologies.
Radioligand Binding Assay
To determine the binding affinity (Ki) of GSK3008348 for αvβ6 and other integrins, a competitive radioligand binding assay is employed. The assay typically involves incubating a known concentration of a radiolabeled ligand that binds to the integrin of interest with varying concentrations of the unlabeled test compound (GSK3008348). The amount of bound radioligand is then measured, and the data are used to calculate the IC50 value, which is subsequently converted to a Ki value using the Cheng-Prusoff equation. A more sensitive version of this assay with a lower protein concentration can be used to determine a more precise affinity.[6]
Cell Adhesion Assay
The potency of GSK3008348 in inhibiting integrin-mediated cell adhesion is assessed using a cell adhesion assay. This involves coating plates with an integrin ligand, such as fibronectin or LAP. Cells expressing the target integrin (e.g., αvβ6) are then added to the wells in the presence of varying concentrations of GSK3008348. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified, typically using a colorimetric or fluorescent method. The results are used to determine the pIC50 value.[6]
In Vivo Murine Bleomycin-Induced Lung Fibrosis Model
To evaluate the in vivo efficacy of GSK3008348, the bleomycin-induced lung fibrosis model in mice is commonly used. In this model, mice are administered bleomycin intratracheally to induce lung injury and subsequent fibrosis. GSK3008348 is then administered, often via inhalation or oropharyngeal aspiration, to assess its ability to mitigate the fibrotic response. Key endpoints measured in this model include lung collagen deposition, levels of fibrotic markers in serum (e.g., C3M), and assessment of downstream TGF-β signaling in lung tissue.[2][3]
Phase 1 Clinical Trial in Healthy Volunteers
The safety, tolerability, and pharmacokinetics of GSK3008348 in humans were evaluated in a randomized, double-blind, placebo-controlled, single ascending dose study in healthy participants.[1][9] Subjects received single inhaled doses of GSK3008348 or placebo. Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were determined by measuring plasma concentrations of GSK3008348 at various time points post-dose.[1][8]
Visualizations
TGF-β Signaling Pathway and GSK3008348 Intervention
References
- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
